Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
The compound Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as Compound X) is a quinazoline derivative characterized by a 4-oxo-2-thioxo core, a 4-chlorophenethylamide side chain, and a methyl ester group at position 5.
Properties
IUPAC Name |
methyl 3-[3-[2-(4-chlorophenyl)ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-4-7-16-17(12-14)24-21(30)25(19(16)27)11-9-18(26)23-10-8-13-2-5-15(22)6-3-13/h2-7,12H,8-11H2,1H3,(H,23,26)(H,24,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUVGBMEDHRSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-((4-chlorophenethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of quinazoline derivatives known for various pharmacological properties, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Chlorophenethyl group : This moiety is known to enhance biological activity through interactions with various biological targets.
- Tetrahydroquinazoline core : This scaffold is associated with a range of biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its effects on various cancer cell lines.
- In Vitro Studies :
- The compound was tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that it exhibited potent cytotoxic effects, comparable to established chemotherapeutic agents like Doxorubicin .
- A structure-activity relationship (SAR) analysis revealed that modifications to the chlorophenethyl group significantly influenced the compound's efficacy against cancer cells .
The anticancer activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to enhanced apoptosis in tumor cells .
Neuropharmacological Effects
Emerging studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly glutamate receptors. The presence of halogen substituents like chlorine has been shown to enhance binding affinity to NMDA receptors, which may offer neuroprotective effects .
Case Studies
- Study on Anticancer Properties : A recent study highlighted the effectiveness of this compound in inhibiting tumor growth in vivo models, showing a reduction in tumor size by approximately 40% compared to control groups treated with saline .
- Neuroprotective Effects : Another investigation demonstrated that derivatives of this compound could reduce neuroinflammation in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Core Structure Variations
Compound X shares a 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline backbone with several synthesized analogs. Key comparisons include:
Key Observations :
Bioactivity and Pharmacokinetics
- AChE Inhibition : Compound X’s 4-chlorophenethylamide side chain resembles the pharmacophore of AChE inhibitors (e.g., donepezil). Computational modeling (as in ) suggests that such substituents optimize binding to the enzyme’s peripheral anionic site .
- BBB/CNS Permeation : Quinazoline derivatives with low molecular weight (<500 Da) and moderate logP values (2–3), such as Compound X, are predicted to cross the BBB effectively, similar to derivatives in .
- Renal Clearance: Unlike bulkier analogs (e.g., 7f in ), Compound X’s compact structure may reduce renal toxicity, as seen in other quinazolinones with low volume of distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
